molecular formula C18H19N3O3 B12172166 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B12172166
M. Wt: 325.4 g/mol
InChI Key: JULYHPFFWDOXSM-UHFFFAOYSA-N
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Description

    Reactants: 2-chloroethylamine hydrochloride and pyridine

    Catalyst: Base such as sodium hydroxide

    Conditions: Reflux in ethanol

  • Step 3: Coupling Reaction

      Reactants: Intermediate from Step 1 and Step 2

      Catalyst: Coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC)

      Conditions: Room temperature in dichloromethane

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by the introduction of the pyridine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

    • Step 1: Synthesis of the Quinoline Moiety

        Reactants: 2-aminobenzyl alcohol and ethyl acetoacetate

        Catalyst: Acidic catalyst such as sulfuric acid

        Conditions: Reflux in ethanol for several hours

    Chemical Reactions Analysis

    Types of Reactions

    2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    • Oxidation: The hydroxyl group can be oxidized to form a ketone.

        Reagents: Potassium permanganate or chromium trioxide

        Conditions: Acidic medium

    • Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

        Reagents: Sodium borohydride or lithium aluminum hydride

        Conditions: Anhydrous conditions

    • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

        Reagents: Halogens or nitro groups

        Conditions: Presence of a Lewis acid catalyst

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinoline ketone, while reduction of the quinoline ring leads to a dihydroquinoline derivative.

    Scientific Research Applications

    2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyridine group can bind to specific receptors or enzymes. This dual interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

    Comparison with Similar Compounds

    Similar Compounds

      2-hydroxyquinoline: Known for its antimicrobial properties.

      4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

      Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.

    Uniqueness

    2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide is unique due to its combined quinoline and pyridine structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in scientific research and drug development.

    Properties

    Molecular Formula

    C18H19N3O3

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(2-pyridin-4-ylethyl)acetamide

    InChI

    InChI=1S/C18H19N3O3/c22-17-4-2-14-1-3-15(11-16(14)21-17)24-12-18(23)20-10-7-13-5-8-19-9-6-13/h1,3,5-6,8-9,11H,2,4,7,10,12H2,(H,20,23)(H,21,22)

    InChI Key

    JULYHPFFWDOXSM-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=NC=C3

    Origin of Product

    United States

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